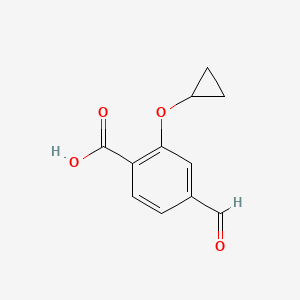
(3-Chloro-5-formylphenyl)acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3-Chloro-5-formylphenyl)acetic acid is an organic compound with the molecular formula C9H7ClO3 It is a derivative of phenylacetic acid, where the phenyl ring is substituted with a chloro group at the 3-position and a formyl group at the 5-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (3-Chloro-5-formylphenyl)acetic acid typically involves the chlorination of phenylacetic acid followed by formylation. One common method is:
Chlorination: Phenylacetic acid is chlorinated using thionyl chloride (SOCl2) or phosphorus trichloride (PCl3) to introduce the chloro group at the 3-position.
Formylation: The chlorinated intermediate is then subjected to formylation using a formylating agent such as formic acid or formamide in the presence of a catalyst like aluminum chloride (AlCl3).
Industrial Production Methods: Industrial production of this compound may involve similar steps but on a larger scale, with optimization for yield and purity. Continuous flow reactors and advanced purification techniques like recrystallization or chromatography are often employed.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids or ketones.
Reduction: Reduction of the formyl group can yield alcohol derivatives.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles like ammonia (NH3) or thiourea (NH2CSNH2) in the presence of a base.
Major Products:
Oxidation: (3-Chloro-5-carboxyphenyl)acetic acid.
Reduction: (3-Chloro-5-hydroxymethylphenyl)acetic acid.
Substitution: (3-Amino-5-formylphenyl)acetic acid or (3-Thio-5-formylphenyl)acetic acid.
Applications De Recherche Scientifique
(3-Chloro-5-formylphenyl)acetic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and as a building block in organic synthesis.
Mécanisme D'action
The mechanism of action of (3-Chloro-5-formylphenyl)acetic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The formyl group can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Phenylacetic acid: Lacks the chloro and formyl substitutions, making it less reactive in certain chemical reactions.
(3-Chloro-4-formylphenyl)acetic acid: Similar structure but with the formyl group at the 4-position, which can lead to different reactivity and biological activity.
(3-Bromo-5-formylphenyl)acetic acid: Bromine substitution instead of chlorine, which can affect the compound’s reactivity and interactions.
Uniqueness: (3-Chloro-5-formylphenyl)acetic acid is unique due to the specific positioning of the chloro and formyl groups, which confer distinct chemical and biological properties. This makes it a valuable compound for targeted synthesis and research applications.
Propriétés
Formule moléculaire |
C9H7ClO3 |
|---|---|
Poids moléculaire |
198.60 g/mol |
Nom IUPAC |
2-(3-chloro-5-formylphenyl)acetic acid |
InChI |
InChI=1S/C9H7ClO3/c10-8-2-6(4-9(12)13)1-7(3-8)5-11/h1-3,5H,4H2,(H,12,13) |
Clé InChI |
QBBUXDURNVWYPO-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C=C(C=C1C=O)Cl)CC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


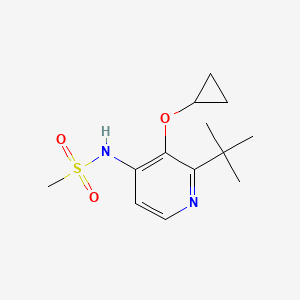
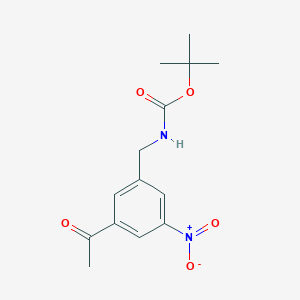

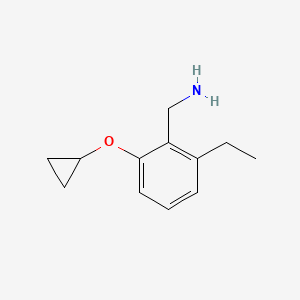

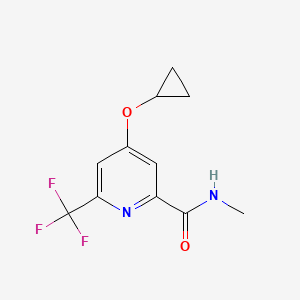
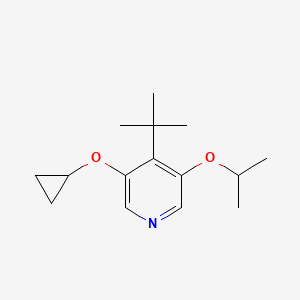
![2-[4-Chloro-5-(trifluoromethyl)pyridin-2-YL]ethanamine](/img/structure/B14839621.png)
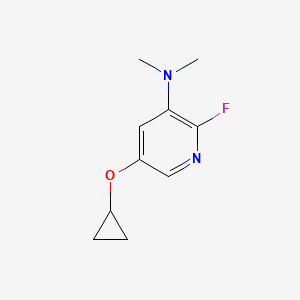
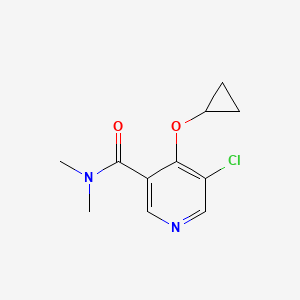
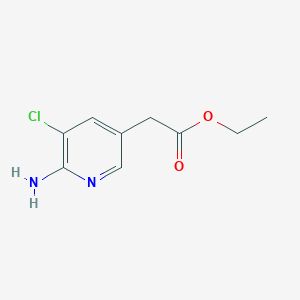
![2-[5-Chloro-4-(trifluoromethyl)pyridin-3-YL]ethanamine](/img/structure/B14839636.png)
